

Application Notes and Protocols for GB1107 in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the recommended dosage and administration of **GB1107**, a potent and selective oral inhibitor of Galectin-3, in various in vivo mouse models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of **GB1107** in oncology and fibrosis studies.

Introduction to GB1107

GB1107 is a small molecule inhibitor of Galectin-3, a β-galactoside-binding lectin implicated in a wide range of pathological processes, including cancer progression, inflammation, and fibrosis.[1][2][3] By binding to the carbohydrate recognition domain of Galectin-3, **GB1107** effectively blocks its interaction with various glycoproteins, thereby modulating downstream signaling pathways involved in cell growth, adhesion, migration, and immune responses.[1][2] [3] Preclinical studies have demonstrated the efficacy of **GB1107** in reducing tumor growth and metastasis, as well as in attenuating liver fibrosis, making it a promising candidate for further investigation.[4][5]

Recommended Dosage and Administration

The recommended dosage of **GB1107** for in vivo mouse models is 10 mg/kg, administered orally (p.o.) once daily.[4][5] This dosage has been shown to be effective in both cancer and fibrosis models.



Preparation of GB1107 for Oral Gavage

GB1107 can be formulated for oral administration using one of the following protocols:

Protocol 1: PEG/HPMC Formulation[6]

- Prepare a vehicle solution of 1% polyethylene glycol (PEG) and 0.5% hydroxypropyl methyl cellulose (HPMC) in sterile water.
- Suspend **GB1107** powder in the vehicle to a final concentration of 1 mg/mL.
- Vortex thoroughly to ensure a uniform suspension.
- Store the formulation at -20°C in aliquots.

Protocol 2: DMSO/PEG300/Tween-80/Saline Formulation[7]

This protocol is suitable for achieving a clear solution.

- Dissolve GB1107 in DMSO to create a stock solution.
- To prepare the final formulation, mix the following components in the specified order:
 - 10% DMSO (from the stock solution)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Ensure each component is thoroughly mixed before adding the next. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of **GB1107** in various mouse models.



Parameter	Lung Adenocarcinoma (A549 Xenograft)	Lung Adenocarcinoma (LLC1 Syngeneic)	Liver Fibrosis (CCl4-Induced)
Mouse Strain	CD-1 nude female mice[8]	C57Bl/6 mice[8]	Swiss or C57BL/6J mice[9][10]
Cell/Inducer	3 x 10 ⁶ A549 cells in Matrigel[8]	1 x 10 ⁶ LLC1 cells[8]	Carbon Tetrachloride (CCl4)[9]
Administration	Subcutaneous (s.c.) injection[8]	Subcutaneous (s.c.) or tail vein injection[8]	Intraperitoneal (i.p.) injection[9]
GB1107 Dosage	10 mg/kg, p.o., daily[8]	10 mg/kg, p.o., daily[8]	10 mg/kg, p.o., daily[4]
Treatment Duration	From day 18 post- implantation[8]	From day 1 post- implantation[8]	For the last 4 weeks of an 8-week CCl4 induction[4]
Key Endpoints	Tumor volume, tumor weight[8]	Tumor volume, tumor weight, metastasis[8]	Plasma transaminases, liver fibrosis markers[4]

Experimental Protocols Human Lung Adenocarcinoma Xenograft Model (A549)

This protocol describes the establishment of a subcutaneous xenograft model using A549 human lung adenocarcinoma cells.

Materials:

- A549 cells
- Culture medium (e.g., DMEM with 10% FBS)
- Matrigel
- CD-1 nude female mice (6-8 weeks old)



- GB1107 formulation
- Calipers

Procedure:

- Culture A549 cells to ~80% confluency.
- Harvest cells by trypsinization and wash with sterile PBS.
- Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 3 x 10⁷ cells/mL.
- Subcutaneously inject 100 μL of the cell suspension (3 x 10⁶ cells) into the flank of each mouse.[8]
- Allow tumors to grow to an average volume of approximately 150-200 mm³.
- Randomize mice into treatment and vehicle control groups.
- Administer GB1107 (10 mg/kg) or vehicle orally once daily.
- Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Syngeneic Mouse Lung Cancer Model (LLC1)

This protocol outlines the use of the Lewis Lung Carcinoma (LLC1) cell line in a syngeneic model to assess the efficacy of **GB1107** in an immunocompetent setting.

Materials:

- LLC1 cells
- Culture medium (e.g., RPMI-1640 with 10% FBS)



- C57Bl/6 mice (6-8 weeks old)
- **GB1107** formulation

Procedure for Subcutaneous Tumor Growth:

- Follow steps 1-3 from the A549 protocol, resuspending LLC1 cells in sterile PBS to a final concentration of 1 x 10⁷ cells/mL.
- Subcutaneously inject 100 μL of the cell suspension (1 x 10⁶ cells) into the flank of each C57Bl/6 mouse.[8]
- Begin oral administration of **GB1107** (10 mg/kg) or vehicle on day 1 post-implantation.
- Monitor tumor growth and endpoints as described in the A549 protocol.

Procedure for Metastasis Model:

- Prepare LLC1 cells as described above.
- Inject 1 x 106 LLC1 cells in 100 μL of sterile PBS into the lateral tail vein of each mouse.[8]
- Administer **GB1107** (10 mg/kg) or vehicle orally once daily, starting from day 1.
- At a predetermined endpoint (e.g., day 21), euthanize the mice and harvest the lungs to assess metastatic burden (e.g., by counting surface nodules or through histological analysis).

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This protocol details the induction of liver fibrosis using CCl4 and subsequent treatment with **GB1107**.

Materials:

Carbon Tetrachloride (CCl4)



- · Olive oil or corn oil
- C57BL/6J mice (7 weeks old)[9]
- GB1107 formulation

Procedure:

- Prepare a solution of CCl4 in olive oil or corn oil (e.g., 10% v/v).
- Administer CCl4 via intraperitoneal (i.p.) injection twice a week for 8 weeks. The dose of CCl4 may need to be optimized, but a common starting point is 1 mL/kg.[9][10]
- For the last 4 weeks of the CCl4 induction period, administer GB1107 (10 mg/kg) or vehicle orally once daily.[4]
- At the end of the 8-week period, euthanize the mice and collect blood and liver tissue.
- Assess liver function by measuring plasma transaminase levels (ALT, AST).
- Evaluate the extent of liver fibrosis through histological staining (e.g., Picrosirius Red or Masson's Trichrome) and by measuring hydroxyproline content in the liver tissue.

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol provides a general workflow for the isolation and analysis of TILs from tumor tissues.

Materials:

- Tumor tissue
- RPMI-1640 medium
- Collagenase D, Hyaluronidase, DNase I
- Ficoll-Paque or Percoll



- Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -F4/80, -CD11b, -CD206)
- FACS buffer (PBS with 2% FBS)

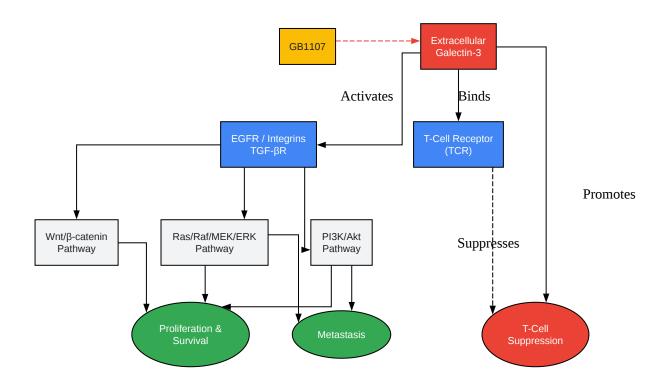
Procedure:

- Excise tumors and place them in cold RPMI-1640.
- Mince the tumors into small pieces and transfer to a digestion buffer containing collagenase, hyaluronidase, and DNase I.
- Incubate at 37°C for 30-60 minutes with gentle agitation.
- Filter the cell suspension through a 70 μm cell strainer to remove debris.
- Isolate lymphocytes by density gradient centrifugation using Ficoll-Paque or Percoll.
- Wash the isolated cells with FACS buffer.
- Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell surface markers.
- Acquire data on a flow cytometer and analyze the different immune cell populations within the tumor microenvironment.

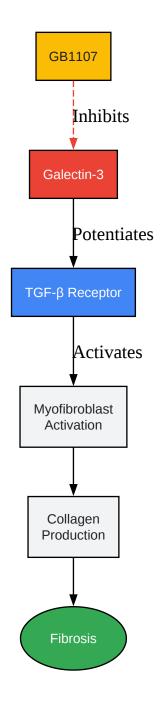
Signaling Pathways and Experimental Workflows Galectin-3 Signaling in Cancer

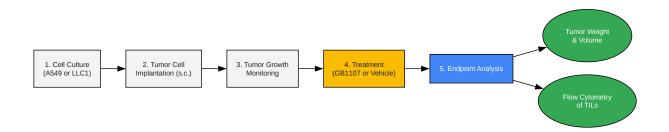
Extracellular Galectin-3 can cross-link cell surface glycoproteins such as EGFR, integrins, and TGF-β receptors, leading to the activation of downstream signaling pathways that promote tumor growth, survival, and metastasis.[2] Intracellularly, Galectin-3 can modulate signaling cascades like Ras/Raf/MEK/ERK and PI3K/Akt.[3][5] **GB1107** inhibits the initial binding of Galectin-3 to cell surface receptors.













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